molecular formula C9H6ClF3O B13595715 (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde

(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde

Katalognummer: B13595715
Molekulargewicht: 222.59 g/mol
InChI-Schlüssel: GLMYVNCUYFLMMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acetaldehyde moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde typically involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde with appropriate reagents under controlled conditions. One common method includes the reduction of 4-chloro-3-trifluoromethylbenzaldehyde using a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Chloro-3-trifluoromethylbenzoic acid.

    Reduction: 4-Chloro-3-trifluoromethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-trifluoromethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.

    4-Chloro-3-trifluoromethylphenyl isothiocyanate: Contains an isothiocyanate group, used in different chemical reactions and applications.

Uniqueness

(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C9H6ClF3O

Molekulargewicht

222.59 g/mol

IUPAC-Name

2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C9H6ClF3O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2

InChI-Schlüssel

GLMYVNCUYFLMMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC=O)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.